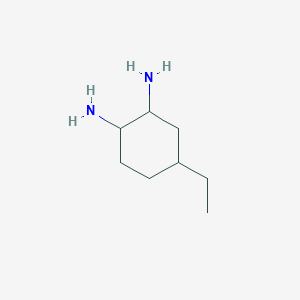
2-Methyl-6-(prop-1-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C10H12O2. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes a methyl group and a prop-1-en-1-yl group attached to the benzene ring. It is used in various applications, including as an intermediate in organic synthesis and in the production of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with propene in the presence of a catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-5 atm. The catalyst used can be a Lewis acid such as aluminum chloride (AlCl3) or a zeolite.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and propene while minimizing by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-Methyl-6-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
科学研究应用
2-Methyl-6-(prop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-6-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Phenol: The parent compound, phenol, lacks the methyl and prop-1-en-1-yl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): This compound has a methyl group but lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.
4-Propylphenol: This compound has a propyl group instead of a prop-1-en-1-yl group, leading to differences in reactivity and applications.
Uniqueness
2-Methyl-6-(prop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production.
属性
CAS 编号 |
90467-82-6 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
2-methyl-6-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-7,11H,1-2H3 |
InChI 键 |
QXHZECWIBHLKMB-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1=CC=CC(=C1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


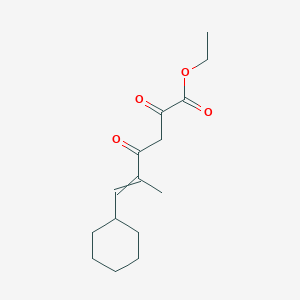
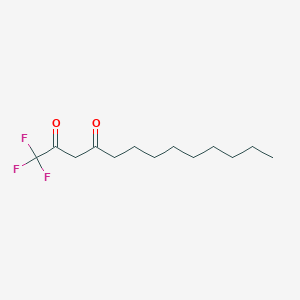
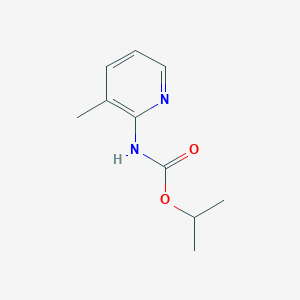
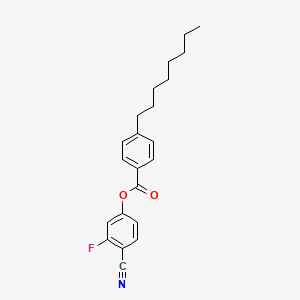
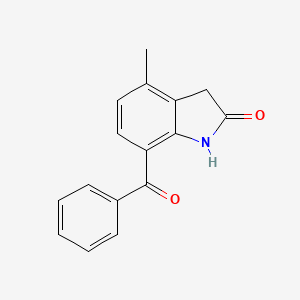
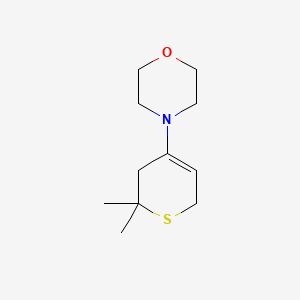
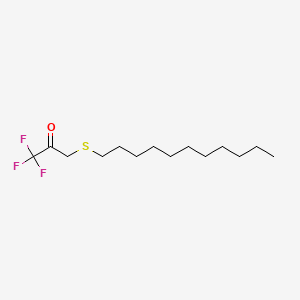
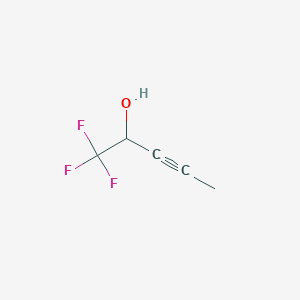
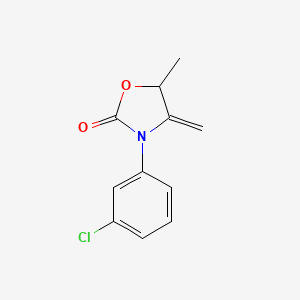
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
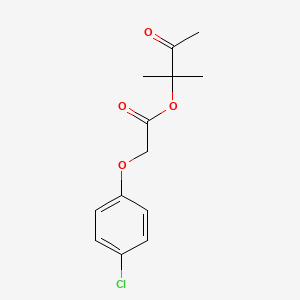
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
